molecular formula C4H5BrClN3O2S B13218272 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride

4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride

Cat. No.: B13218272
M. Wt: 274.52 g/mol
InChI Key: ZJJIIYUBXGHMMD-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, an ethyl group, and a sulfonyl chloride group attached to the triazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride typically involves the reaction of 4-bromo-1-ethyl-1H-1,2,3-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Bromo-1-ethyl-1H-1,2,3-triazole+Chlorosulfonic acid4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride\text{4-Bromo-1-ethyl-1H-1,2,3-triazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 4-Bromo-1-ethyl-1H-1,2,3-triazole+Chlorosulfonic acid→4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.

    Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature and pH conditions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, allowing researchers to study the effects of these modifications on biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-1,2,3-triazole: Lacks the ethyl and sulfonyl chloride groups, making it less reactive in certain chemical reactions.

    1-Ethyl-1H-1,2,3-triazole: Lacks the bromine and sulfonyl chloride groups, resulting in different reactivity and applications.

    5-Chloro-1-ethyl-1H-1,2,3-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group, which confer specific reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C4H5BrClN3O2S

Molecular Weight

274.52 g/mol

IUPAC Name

5-bromo-3-ethyltriazole-4-sulfonyl chloride

InChI

InChI=1S/C4H5BrClN3O2S/c1-2-9-4(12(6,10)11)3(5)7-8-9/h2H2,1H3

InChI Key

ZJJIIYUBXGHMMD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)Br)S(=O)(=O)Cl

Origin of Product

United States

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